molecular formula C3H6O3 B1674915 L-Lactic acid CAS No. 79-33-4

L-Lactic acid

Cat. No. B1674915
CAS RN: 79-33-4
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-REOHCLBHSA-N
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Description

L-Lactic acid, also known as L-(+)-Lactic acid, is the only naturally occurring lactic acid in humans and mammals . It is produced commercially by certain bacteria like Lactobacillus casei, L. delbrueckii, Streptococcus lactis through a fermentation process . Lactic acid activates the hydroxycarboxylic acid receptor, a G-protein coupled receptor 81 (GPR81) .


Synthesis Analysis

L-Lactic acid is synthesized from diethylene glycol and phthalic anhydride with variable lactide compositions. The lactide is prepared from lactic acid and the polyester resin is functionalized with carbon–carbon crosslinking by polycondensation reaction .


Molecular Structure Analysis

Poly (l -lactic acid) (PLLA) exists in different crystal modifications that are based on two different left-handed helix geometries having three units in one turn (3 1) or ten units in three turns (10 3) .


Chemical Reactions Analysis

Lactic acid is produced by various chemical reactions, including hydrolysis of lactic acid derivatives, e.g., esters or nitriles .


Physical And Chemical Properties Analysis

Lactic acid is a hydrophilic (water-attracting) liquid and mixes easily with water. It has a boiling point of 122 °C at 15 mm Hg and a freezing point of 18 °C. The compound is also quite dense, with a density of 1.206 g/mL at 20 °C .

Scientific Research Applications

Biotechnological Production

L-Lactic acid is crucial in the biotechnological sector, especially for its enantiomerically pure form produced from renewable resources like biomass. Genetic modifications and metabolic engineering in microorganisms such as lactic acid bacteria, Escherichia coli, Corynebacterium glutamicum, and yeast have significantly improved the yield and optical purity of LA. These advancements highlight the role of LA in the food, pharmaceutical, and polymers industries, underscoring the technological and genetic efforts to overcome the limitations of direct biomass utilization by microorganisms (Okano et al., 2009).

Sustainability in Production

The production of lactic acid and its polymers, such as polylactic acid (PLA), is moving towards sustainability by leveraging agricultural residues, wastes, and by-products. This approach not only addresses environmental concerns but also enhances the economic viability of lactic acid production. The integration of novel pretreatments for lignocellulosic feedstocks, non-sterile fermentation techniques, and the development of cost-effective processes for lactic acid purification are key strategies for increasing the sustainability and competitiveness of LA production (Djukić‐Vuković et al., 2019).

Food Industry Applications

L-Lactic acid plays a significant role in the food industry, particularly in the production of l(+) lactic acid from whey, showcasing an economically significant application of immobilization technology. The use of immobilized Lactobacillus casei for lactic acid production from whey medium highlights the potential for commercial applications due to high lactose conversion rates and the long-term viability of the process (Panesar et al., 2007).

Advances in Microbial Strain Engineering

The development of metabolically engineered microbial strains tailored for flexible feedstock concepts marks a significant advance in the bioproduction of lactic acid. This includes the use of lignocellulose, glycerol, C1-gases, and agricultural-food industry byproducts. Such innovations underscore the potential of lactic acid bacteria in the efficient production of optically pure l- and d-lactic acids, crucial for quality PLA production (Augustiniene et al., 2021).

Environmental and Technological Innovations

Recent studies also explore the environmental and technological innovations in LA production, such as the use of anaerobic sequencing batch fermentation for producing lactic acid from potato peel waste and the enhancement of fermentation efficiency through low-intensity ultrasound. These innovations not only contribute to the sustainability of LA production but also open new avenues for its application across various industries (Liang et al., 2015); (Dahroud et al., 2016).

Safety And Hazards

L-Lactic acid can cause severe skin burns and eye damage. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Research trends in lactic acid (LA) production from lignocellulosic biomass spanning the years 1991 to 2022 reveal a consistent growth trajectory with minor fluctuations in LA production .

properties

IUPAC Name

(2S)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTAAEKCZFNVCJ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26811-96-1
Record name Poly(L-lactic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26811-96-1
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DSSTOX Substance ID

DTXSID6034689
Record name (S)-Lactic acid
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Molecular Weight

90.08 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid
Record name L-(+)-Lactic acid
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Record name L-Lactic acid
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Product Name

L-Lactic acid

CAS RN

79-33-4
Record name L-Lactic acid
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Record name L-Lactic acid
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Record name LACTIC ACID, L-
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Record name L-Lactic acid
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Melting Point

16.8 °C
Record name L-Lactic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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8.51 g
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reactant
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8.52 g
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reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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5.16 g
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Synthesis routes and methods III

Procedure details

intermedius NRRL B-30560 was grown essentially as described in Example 2 in simplified MRS medium under anaerobic conditions using 2% fructose as the carbon source. The product patterns were analyzed by HPLC. The bacterium produced mannitol, lactic acid and acetic acid in product ratios similar to those obtained under aerobic conditions.
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Synthesis routes and methods IV

Procedure details

Of such biodegradable plastics, PLA (poly lactic acid) is a polymer of the low molecular compound (monomer), called lactic acid, present in the living organisms, and has been known that it is converted into the low molecular compound by hydrolysis with water and then, decomposed with microbes. Poly lactic acid fibers are prepared according to the process which comprises fermenting corn starch to produce lactic acid via glucose and then condensing lactic acid to prepare PLA, which is then subjected to melt spinning or melt molding procedure together with polyesters or nylons. Corn is composed of starch, gluten, husk, hull and fiber, and germ, with starch accounting for 65%, which is converted into lactic acid through fermentation. In this case, the optical isomer in which L-form of lactic acid constitutes the main part and D-form is also present is produced. Cargill Inc. in USA has developed the raw material of PLA (NatureWorks PLA) and supplied under the trademark “Ingeo”. Also, three to four Japanese companies and Novament of Intaly have also developed and practically implemented PLA materials. It has been known that PLA has the molecular structure of H—(OCH(CH3)CO)n-OH and the melting point of about 175° C. Therefore, it dose not burn at high temperature of the process for manufacturing the vegetation basis of the present invention and remains in the artificial soil to keep the framework of the basis. Although general corn starch fibers can also be used, the sheath-core type corn starch fibers were also marketed and therefore, such commercialized product can be purchased and used. They can be prepared so that the sheath component has a low-melting point (e.g. 130-140° C.) and the core component has a high-melting point (e.g. 160-170° C.). The sheath-core type corn starch fibers provides the effects identical to those of using said sheath-core type polyester fibers, and thus, forms sufficient pores in the artificial soil and also allows the soil structure to have a strong solidarity.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
starch
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0 (± 1) mol
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0 (± 1) mol
Type
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Synthesis routes and methods V

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lactic acid
Reactant of Route 2
L-Lactic acid
Reactant of Route 3
L-Lactic acid
Reactant of Route 4
L-Lactic acid
Reactant of Route 5
L-Lactic acid
Reactant of Route 6
L-Lactic acid

Citations

For This Compound
374,000
Citations
S Miura, T Arimura, N Itoda, L Dwiarti, JB Feng… - Journal of bioscience …, 2004 - Elsevier
… The objective of this research was to further reduce the l-lactic acid production … of l-lactic acid from hydrolyzed corncorb. Secondly, we investigated the feasibility of producing l-lactic acid …
Number of citations: 147 www.sciencedirect.com
P Simamora, W Chern - Journal of drugs in dermatology: JDD, 2006 - europepmc.org
In August 2004, the US Food and Drug Administration approved a poly-L-lactic acid (PLLA)-based injectable medical device for restoration and/or correction of the signs of facial fat loss …
Number of citations: 99 europepmc.org
B Kalb, AJ Pennings - Polymer, 1980 - Elsevier
A study has been made of the general crystallization behaviour of poly(L-lactic acid), PLLA, and is intended to be the basis for further work on fibre formation processes. PLLA is shown …
Number of citations: 522 www.sciencedirect.com
AG Mikos, AJ Thorsen, LA Czerwonka, Y Bao… - Polymer, 1994 - Elsevier
… Poly(L-lactic acid) porous membranes of controlled porosity, surface/volume ratio, and … The technique is validated for poly(L-lactic acid) (PLLA) foams of desired structure and …
Number of citations: 572 www.sciencedirect.com
ML Di Lorenzo, R Androsch - Polymer International, 2019 - Wiley Online Library
… fermentation processes mainly produce l-lactic acid, and typically comprise … (l-lactic acid) (PLLA) even when containing a few percent of d-isomer units. The presence of both l-lactic acid …
Number of citations: 90 onlinelibrary.wiley.com
M Yasuniwa, S Tsubakihara, K Iura, Y Ono, Y Dan… - Polymer, 2006 - Elsevier
The crystallization behavior of poly(l-lactic acid) was studied in the range of 80–160C. The peak crystallization time (τ p ) was defined and obtained from the crystallization isotherm …
Number of citations: 302 www.sciencedirect.com
H Fukuzaki, M Yoshida, M Asano, M Kumakura - European polymer journal, 1989 - Elsevier
Copoly(d-lactic acid/l-lactic acid; d-LA/l-LA) with relatively low molecular weight ( M n ) of 300–3800, was synthesized by direct copolycondensation without catalyst in an atmosphere of …
Number of citations: 284 www.sciencedirect.com
AG Mikos, MD Lyman, LE Freed, R Langer - Biomaterials, 1994 - Elsevier
… This method was evaluated for porous disks of poly(l-lactic acid) (PLLA) and poly(dl-lactic-co-glycolic acid) (PLGA) foams of copolymer ratios 85:15 and 50:50. For PLLA disks of 0.88 …
Number of citations: 537 www.sciencedirect.com
H Yamane, K Sasai - Polymer, 2003 - Elsevier
… Poly(l-lactic acid) (PLLA) is a crystalline polymer having its T m around 180 C. This polymer is known to be a biocompatible and biodegradable polyester derived from renewable …
Number of citations: 311 www.sciencedirect.com
R Vasanthakumari, AJ Pennings - Polymer, 1983 - Elsevier
The morphology and crystal growth of poly(l-lactic acid), PLLA have been studied from the melt as a function of undercooling and molecular weight using hot stage microscopy. Attention …
Number of citations: 481 www.sciencedirect.com

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